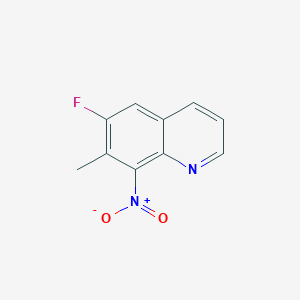

6-Fluoro-7-methyl-8-nitroquinoline

Beschreibung

Contextual Significance of the Quinoline (B57606) Scaffold in Organic Synthesis and Heterocyclic Chemistry

The quinoline ring system, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged scaffold in drug discovery and development. nih.govfrontiersin.orgresearchgate.netbohrium.com This is attributed to its ability to interact with a wide range of biological targets, including enzymes and receptors. The presence of the nitrogen atom in the heterocyclic ring imparts unique chemical properties, influencing its reactivity and intermolecular interactions.

In organic synthesis, quinoline and its derivatives serve as versatile building blocks for the construction of more complex molecules. The fused ring system allows for functionalization at various positions, leading to a diverse library of compounds with distinct stereoelectronic properties. nih.govfrontiersin.org Classical methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, have been refined over the years, and new, more efficient synthetic strategies continue to be developed. nih.gov

Overview of Strategic Substitutions on the Quinoline Nucleus

The biological activity and physicochemical properties of quinoline derivatives can be finely tuned by the introduction of various substituents at different positions of the ring system. frontiersin.org Strategic substitution is a key approach in medicinal chemistry to optimize the therapeutic potential of a lead compound. The nature and position of these substituents can influence factors such as potency, selectivity, and pharmacokinetic profiles.

For instance, the introduction of halogen atoms, such as fluorine, can enhance metabolic stability and binding affinity. frontiersin.orgnih.gov Alkyl groups, like a methyl group, can impact lipophilicity and steric interactions with biological targets. Nitro groups are strong electron-withdrawing groups that can significantly alter the electronic properties of the quinoline ring and participate in hydrogen bonding. brieflands.com The interplay of these substituents creates a complex chemical landscape that researchers can explore to design novel molecules with desired functionalities.

Research Focus: The Unique Chemical Landscape of 6-Fluoro-7-methyl-8-nitroquinoline within Substituted Quinoline Frameworks

The specific compound, this compound, presents a unique combination of substituents that are expected to confer distinct chemical and biological properties. The fluorine atom at the 6-position, the methyl group at the 7-position, and the nitro group at the 8-position create a specific electronic and steric environment on the benzene portion of the quinoline scaffold.

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H7FN2O2 |

|---|---|

Molekulargewicht |

206.17 g/mol |

IUPAC-Name |

6-fluoro-7-methyl-8-nitroquinoline |

InChI |

InChI=1S/C10H7FN2O2/c1-6-8(11)5-7-3-2-4-12-9(7)10(6)13(14)15/h2-5H,1H3 |

InChI-Schlüssel |

UIJUNDGCSKQXHF-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=C2C=CC=NC2=C1[N+](=O)[O-])F |

Herkunft des Produkts |

United States |

Chemical Reactivity and Transformations of 6 Fluoro 7 Methyl 8 Nitroquinoline Systems

Reactivity Governed by the Nitro Group

The strongly electron-withdrawing nitro group at the C-8 position significantly influences the reactivity of the aromatic system. It deactivates the ring towards electrophilic substitution while strongly activating it for various nucleophilic substitution reactions.

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis, providing a gateway to a wide array of further chemical modifications. For nitroquinolines, this conversion is crucial for the synthesis of biologically active aminoquinoline derivatives. A variety of reducing agents can accomplish this transformation, with the choice of reagent often depending on the presence of other functional groups.

Common methods applicable to the reduction of nitroarenes, including 6-fluoro-7-methyl-8-nitroquinoline, involve catalytic hydrogenation. wikipedia.org This is typically performed using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. wikipedia.orgorganic-chemistry.org Metal-based reductions in acidic media, such as iron in acetic acid or tin(II) chloride in hydrochloric acid, are also effective. wikipedia.org For substrates sensitive to acidic conditions or catalytic hydrogenation, reagents like sodium hydrosulfite or sodium sulfide (B99878) can be employed. wikipedia.org The selective reduction of a nitro group in the presence of other reducible functionalities can sometimes be achieved by careful selection of the catalyst and reaction conditions. organic-chemistry.org

| Reagent/System | Description |

| Catalytic Hydrogenation | Utilizes catalysts like Pd/C, PtO₂, or Raney Nickel with H₂ gas. wikipedia.orgorganic-chemistry.org |

| Metal/Acid | Employs metals such as Fe, Sn, or Zn in an acidic medium (e.g., HCl, Acetic Acid). wikipedia.org |

| Sulfides | Uses reagents like Na₂S, (NH₄)₂S, or NaHS for selective reductions. wikipedia.org |

| Transfer Hydrogenation | Involves reagents like ammonium (B1175870) formate (B1220265) or triethylsilane with a catalyst (e.g., Pd/C). organic-chemistry.org |

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl systems bearing strong electron-withdrawing groups. The nitro group at C-8, along with the fluorine at C-6, activates the quinoline (B57606) ring for nucleophilic attack. In SNAr, a nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org The negative charge of this intermediate is delocalized onto the electron-withdrawing nitro group, which stabilizes it. libretexts.orgyoutube.com Subsequent loss of a leaving group restores the aromaticity.

While halogens are common leaving groups in SNAr reactions, the nitro group itself can be displaced by potent nucleophiles, although this is less common. The rate of SNAr reactions is highly dependent on the nature and position of the activating groups. For substitution to occur, the electron-withdrawing substituent must be positioned ortho or para to the leaving group to effectively stabilize the anionic intermediate through resonance. libretexts.org In this compound, the nitro group at C-8 activates the ring, making positions like C-7 susceptible to nucleophilic attack if a suitable leaving group were present. The fluorine at C-6 also activates the ring, particularly the carbon to which it is attached. youtube.com

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic compounds, such as nitroquinolines. organic-chemistry.org This reaction introduces a substituent onto the aromatic ring by replacing a hydrogen atom, typically at a position ortho or para to the nitro group. cdnsciencepub.comnih.gov The VNS reaction proceeds via the addition of a nucleophile (a carbanion bearing a leaving group at the nucleophilic center) to the aromatic ring to form a σH-adduct. organic-chemistry.orgnih.gov This is followed by a base-induced β-elimination of the leaving group from the adduct to restore aromaticity. nih.gov

Studies on various nitroquinolines have shown that they readily undergo VNS reactions. For instance, 5-, 6-, and 8-nitroquinolines react with nucleophiles like chloromethyl phenyl sulfone or 4-amino-1,2,4-triazole (B31798) in the presence of a strong base (e.g., potassium tert-butoxide) to yield products of substitution, predominantly at the ortho position to the nitro group. cdnsciencepub.comkuleuven.be For 8-nitroquinoline (B147351) derivatives, this would correspond to substitution at the C-7 position. cdnsciencepub.commdpi.com The VNS reaction is often faster than the conventional SNAr of a halogen atom located in an equally activated position. organic-chemistry.orgkuleuven.be

Oxidative Nucleophilic Substitution of Hydrogen (ONSH) is another pathway for the C-H functionalization of nitroaromatics. Similar to VNS, the reaction begins with the addition of a nucleophile to the electron-deficient ring to form a σH-adduct. researchgate.net However, in ONSH, the intermediate σH-adduct is rearomatized through the action of an external oxidizing agent, which removes the hydrogen atom and a pair of electrons. cdnsciencepub.compsu.edu

This method has been applied to the amination of nitroquinolines using liquid ammonia (B1221849) and potassium permanganate (B83412) as the oxidant, resulting in amination at the ortho position relative to the nitro group. cdnsciencepub.com ONSH reactions can also be used for the introduction of carbon substituents. For example, carbanions from sources like 2-phenylpropionitrile can add to nitroarenes, and the resulting adducts are then oxidized by agents like potassium permanganate or dimethyldioxirane (B1199080) to yield the substituted product. researchgate.net The choice of oxidant can be critical and may influence the final product distribution. researchgate.netrsc.org

Transformations Involving Fluoro and Methyl Substituents

The incorporation of a fluorine atom into the quinoline skeleton has a profound impact on its chemical and physical properties. Fluorine is the most electronegative element, and its presence on the aromatic ring significantly influences the electronic environment.

Activation towards Nucleophilic Attack : The strong electron-withdrawing inductive effect of the fluorine atom at C-6 decreases the electron density of the quinoline ring system, further activating it towards nucleophilic attack. This effect complements the activation provided by the C-8 nitro group. In SNAr reactions where a leaving group is present, a fluorine atom can dramatically increase the reaction rate compared to other halogens due to its powerful inductive pull, which makes the carbon it is attached to highly electrophilic. youtube.com

Increased Stability and Lipophilicity : The carbon-fluorine bond is exceptionally strong, which often imparts enhanced thermal and metabolic stability to the molecule. Furthermore, the introduction of fluorine typically increases the lipophilicity of the compound, a property that can influence its transport and distribution in biological systems. researchgate.net

The methyl group at C-7 has a comparatively weaker electronic influence. As an electron-donating group, it slightly counteracts the deactivating effects of the nitro and fluoro substituents, but its primary role is steric, potentially influencing the regioselectivity of reactions at adjacent positions.

Chemical Modifications and Derivatizations of the Methyl Group

The methyl group at the C-7 position of the quinoline ring is a key site for potential chemical modification. While its primary electronic effect is to activate the ring towards electrophilic substitution, particularly at the ortho position (C-8), the methyl group itself can undergo a variety of transformations. brieflands.com Research on the related compound, 7-methyl-8-nitroquinoline, indicates significant interest in its multistep reduction and oxidation reactions to generate novel polypyridine compounds. brieflands.com

Although specific studies on the derivatization of the methyl group in this compound are not extensively documented, standard organic synthesis methodologies suggest several plausible reaction pathways.

Potential Derivatization Reactions of the C-7 Methyl Group:

| Reaction Type | Reagents & Conditions | Expected Product |

| Oxidation | Strong oxidizing agents (e.g., KMnO₄, H₂CrO₄) | 6-Fluoro-8-nitroquinoline-7-carboxylic acid |

| Free-Radical Halogenation | N-Bromosuccinimide (NBS), UV light or radical initiator (AIBN) | 7-(Bromomethyl)-6-fluoro-8-nitroquinoline |

| Condensation | Aldehydes/Ketones, strong base | C-7 styryl or chalcone-like derivatives |

These derivatives, particularly the carboxylic acid and bromomethyl variants, would serve as valuable intermediates for further functionalization, such as in the synthesis of esters, amides, or for introducing linker arms for conjugation.

Electrophilic and Nucleophilic Behavior of the Quinoline Ring System

The electronic character of the this compound ring is distinctly polarized. The pyridine (B92270) part of the heterocycle is electron-deficient, a character greatly amplified by the potent electron-withdrawing nitro group at C-8. Conversely, the benzene (B151609) ring is influenced by the competing effects of the electron-donating methyl group and the electron-withdrawing fluoro and nitro groups.

Heteroatom Reactions (e.g., Protonation, Alkylation, Acylation)

The lone pair of electrons on the quinoline nitrogen atom imparts basic properties, making it susceptible to protonation and alkylation. In the presence of strong acids, such as the sulfuric acid used in nitration reactions, the nitrogen is readily protonated to form a quinolinium salt. brieflands.com However, the presence of the strongly deactivating nitro and fluoro groups significantly reduces the basicity of the nitrogen compared to unsubstituted quinoline.

Alkylation and acylation at the nitrogen atom are also feasible, typically proceeding via reaction with alkyl halides or acyl chlorides, respectively. These reactions would yield quaternary quinolinium salts, further modifying the electronic properties and solubility of the molecule.

Electrophilic substitution on the carbocyclic ring is heavily influenced by the existing substituents. The powerful deactivating effect of the 8-nitro group directs incoming electrophiles away from its vicinity. Research on the related 6-fluoro-8-nitroquinoline (B1295531) has shown that electrophilic halogenation with N-halosuccinimides occurs at the C-3 position, which is electronically favored in the electron-poor pyridine ring. fordham.edu

Conversely, the 8-nitro group strongly activates the ring for nucleophilic aromatic substitution (SNAr). This effect is most pronounced at the ortho (C-7) and para (C-5) positions. Studies on analogous systems, such as 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, demonstrate that the 8-nitro group facilitates the displacement of a leaving group (like chlorine) at the C-7 position by weak nucleophiles. nih.gov This high reactivity makes the C-7 position a prime target for introducing new functional groups via nucleophilic substitution, should a suitable leaving group be present.

Derivatization for Conjugation and Cross-linking Applications

The functional groups of this compound provide several handles for derivatization, enabling its use in conjugation and cross-linking applications, such as covalent attachment to biomolecules or polymers. nih.govresearchwithrutgers.com

Two primary strategies can be envisioned:

Modification of the Nitro Group: The 8-nitro group can be readily reduced to an 8-amino group under mild conditions, for instance using stannous chloride (SnCl₂) or catalytic hydrogenation. nih.gov This resulting primary amine is a versatile nucleophile that can be acylated with a variety of cross-linking agents or activated esters to form stable amide bonds.

Modification of the Methyl Group: As previously discussed (3.2.2), the 7-methyl group can be oxidized to a carboxylic acid. This carboxyl group can then be activated (e.g., as an NHS-ester) and reacted with primary amines on a target molecule to form amide linkages.

These derivatization approaches allow for the introduction of reporter tags, such as fluorophores, or reactive moieties for covalent attachment, including those used in "click chemistry" or for forming bonds with protein residues. nih.govresearchwithrutgers.com For example, quinoline derivatives can be functionalized with alkyne or azide (B81097) groups for click reactions or with electrophilic warheads for covalent protein labeling. nih.govacs.org

Degradation Pathways and Chemical Stability Studies

The stability of this compound is a critical factor in its potential applications. Degradation can occur through various pathways, primarily hydrolysis and photolysis.

Analysis of Hydrolytic Degradation

The quinoline ring system is generally robust and resistant to hydrolytic cleavage under neutral or moderately acidic/basic conditions. Research on the closely related 6-fluoro-8-nitroquinoline has demonstrated the remarkable stability of the carbon-fluorine bond. fordham.edu In experiments involving hydrolysis with 70% sulfuric acid at 200°C for 8 hours, other functional groups on the quinoline ring were cleaved, but the 6-fluoro substituent remained intact. fordham.edu This suggests that the C-F bond in this compound is highly resistant to hydrolytic degradation. The nitro and methyl groups are also generally stable to hydrolysis under non-extreme conditions.

Investigation of Photolytic Degradation Mechanisms

Quinolone and nitroaromatic compounds are often susceptible to degradation upon exposure to light, particularly UV irradiation. nih.govnih.gov Studies on various fluoroquinolone drugs show that detectable amounts of photoproducts can form after just one hour of exposure to room light. nih.gov The degradation process is complex and can involve multiple pathways.

For this compound, several photolytic degradation mechanisms are plausible:

Reactions involving the Nitro Group: The nitro group can undergo photoreduction or participate in photocatalytic cycles, leading to a cascade of further reactions.

Oxidation of the Methyl Group: The methyl group could be oxidized to a hydroxymethyl or formyl (aldehyde) group, and eventually to a carboxylic acid.

Ring Cleavage: Under high-energy irradiation or in the presence of potent photocatalysts like TiO₂ or Ag₃PO₄, the aromatic ring system can undergo oxidative cleavage, potentially leading to complete mineralization to CO₂, H₂O, and inorganic ions. nih.govmdpi.com

The degradation efficiency is highly dependent on factors such as the wavelength of light, light intensity, pH, and the presence of photocatalysts. nih.govmdpi.com

Oxidative Transformation Processes

The oxidative transformation of the this compound system is a nuanced area of study, with the reactivity of the molecule being significantly influenced by the interplay of its substituent groups. The electron-donating methyl group, the electron-withdrawing fluoro group, and the strongly deactivating nitro group collectively dictate the likely sites of oxidative attack. While specific research on the oxidative processes of this compound is not extensively documented, plausible transformation pathways can be inferred from the known reactivity of substituted quinolines and related heterocyclic systems.

The primary sites for oxidative transformation on the this compound scaffold are the nitrogen atom of the quinoline ring and the methyl group at the C-7 position.

One of the fundamental oxidative reactions for quinoline derivatives is the formation of the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). The formation of an N-oxide is a critical step as it can significantly alter the electronic properties of the quinoline ring, thereby activating it for subsequent functionalization, including further oxidative reactions or nucleophilic substitutions.

Another key oxidative pathway involves the oxidation of the methyl group at the C-7 position. Alkyl side chains on aromatic rings are susceptible to oxidation to form carboxylic acids. This transformation is commonly carried out using strong oxidizing agents like potassium permanganate (KMnO₄) or nickel peroxide. tandfonline.comtandfonline.comyoutube.com The resulting carboxylic acid derivative opens up avenues for a variety of further chemical modifications.

The table below summarizes the hypothesized oxidative transformation processes for this compound based on established principles of chemical reactivity in related systems.

| Starting Material | Reagent(s) | Predicted Product(s) | Transformation Type |

| This compound | Hydrogen Peroxide/Acetic Acid or m-CPBA | This compound N-oxide | N-Oxidation |

| This compound | Potassium Permanganate (KMnO₄) | 6-Fluoro-8-nitroquinoline-7-carboxylic acid | Side-chain Oxidation |

| This compound | Nickel Peroxide | 6-Fluoro-8-nitroquinoline-7-carboxylic acid | Side-chain Oxidation |

It is important to note that the reaction conditions, such as temperature, solvent, and stoichiometry of the reagents, would need to be carefully optimized to achieve the desired transformation selectively and in high yield. The presence of the deactivating nitro and fluoro groups may necessitate more forcing reaction conditions compared to unsubstituted or activated quinoline systems.

Further research into the oxidative chemistry of this compound is warranted to fully elucidate its reactivity and to explore the synthesis of novel derivatives with potential applications in various fields of chemistry.

Spectroscopic Characterization of 6 Fluoro 7 Methyl 8 Nitroquinoline and Analogous Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the connectivity and environment of individual atoms. uncw.edu For 6-Fluoro-7-methyl-8-nitroquinoline, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional methods, is required for a complete assignment of its complex spectrum.

Proton (¹H) NMR for Structural Connectivity and Proton Environments

Proton NMR (¹H NMR) provides information on the chemical environment of hydrogen atoms within a molecule. uncw.edu The chemical shifts, splitting patterns (multiplicity), and coupling constants of the protons in this compound are highly informative. The quinoline (B57606) ring system itself gives rise to characteristic signals in the aromatic region of the spectrum. uncw.eduuncw.edu

The protons on the quinoline core are influenced by the electron-withdrawing effects of the nitrogen atom, the nitro group, and the fluorine atom, which generally leads to a downfield shift of their resonance signals. libretexts.orgmodgraph.co.uk The methyl group, being electron-donating, will cause a slight upfield shift for nearby protons.

The expected ¹H NMR spectrum would show distinct signals for the protons at positions 2, 3, 4, and 5. The proton at C5 is expected to be a doublet, coupled to the fluorine at C6. The protons at C2, C3, and C4 will exhibit splitting patterns corresponding to their coupling with adjacent protons. The methyl protons at C7 will appear as a singlet in the aliphatic region of the spectrum. The chemical shift values can be influenced by solvent effects and concentration. uncw.eduuncw.edu

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2 | 8.8 - 9.0 | Doublet of doublets (dd) |

| H-3 | 7.5 - 7.7 | Doublet of doublets (dd) |

| H-4 | 8.2 - 8.4 | Doublet (d) |

| H-5 | 7.8 - 8.0 | Doublet (d) |

| 7-CH₃ | 2.5 - 2.7 | Singlet (s) |

Note: These are predicted values based on general trends for substituted quinolines. Actual values may vary.

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

Carbon-13 NMR spectroscopy is used to determine the carbon framework of a molecule. publish.csiro.au The spectrum of this compound will display nine distinct signals for the quinoline ring carbons and one for the methyl carbon. The chemical shifts are influenced by the nature of the substituents.

The carbons bonded to the electronegative fluorine (C6) and nitrogen (C8a, C2) atoms will be significantly deshielded and appear at lower field. The carbon of the nitro group (C8) will also be deshielded. The methyl carbon will appear in the typical upfield aliphatic region. The chemical shifts of the quinoline carbons are sensitive to the position of substituents. publish.csiro.auresearchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 150 - 152 |

| C-3 | 122 - 124 |

| C-4 | 136 - 138 |

| C-4a | 128 - 130 |

| C-5 | 118 - 120 (doublet, ¹JC-F) |

| C-6 | 155 - 160 (doublet, ¹JC-F) |

| C-7 | 130 - 132 |

| C-8 | 145 - 147 |

| C-8a | 148 - 150 |

| 7-CH₃ | 15 - 18 |

Note: These are predicted values based on general trends for substituted quinolines. Carbons coupled to fluorine will exhibit splitting.

Fluorine-19 (¹⁹F) NMR for Fluorine Position and Environment

Fluorine-19 NMR is a highly sensitive technique used to characterize fluorine-containing compounds. huji.ac.ilwikipedia.org Since ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, it provides sharp signals over a wide chemical shift range. wikipedia.orgnih.gov The spectrum of this compound will show a single resonance for the fluorine atom at the C6 position.

The chemical shift of the fluorine atom is sensitive to its electronic environment. wikipedia.orgresearchgate.net The presence of the electron-donating methyl group at C7 and the electron-withdrawing nitro group at C8 will influence the chemical shift. The signal will likely be a multiplet due to coupling with the neighboring protons, primarily H-5. Computational methods can be employed to predict ¹⁹F NMR chemical shifts with good accuracy by comparing them with experimental data for similar structures. researchgate.networktribe.com

Advanced Two-Dimensional (2D) NMR Techniques for Complex Structure Assignments

For complex molecules like substituted quinolines, one-dimensional NMR spectra can be crowded and difficult to interpret fully. researchgate.net Two-dimensional (2D) NMR techniques are essential for unambiguous assignments. youtube.comprinceton.eduharvard.edu

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu In the COSY spectrum of this compound, cross-peaks would be observed between H-2 and H-3, H-3 and H-4, and H-4 and H-5, confirming their connectivity within the quinoline ring. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbons to which they are directly attached. youtube.comsdsu.edu It is invaluable for assigning the carbon signals based on the already assigned proton signals. nih.gov For example, the proton signal of the methyl group would show a correlation to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two or three bonds. sdsu.edumagritek.com It is particularly useful for identifying quaternary carbons (those without attached protons) and for piecing together different fragments of a molecule. nih.govmagritek.com For instance, the methyl protons (7-CH₃) would show correlations to C-6, C-7, and C-8, confirming the position of the methyl group.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly FTIR, is a rapid and effective method for identifying the functional groups present in a molecule. nih.govlibretexts.org

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups.

Nitro Group (NO₂) Vibrations : Aromatic nitro compounds show two strong and distinct stretching vibrations. orgchemboulder.comudel.edu The asymmetric stretch (νas) typically appears in the 1550-1475 cm⁻¹ region, while the symmetric stretch (νs) is found between 1360-1290 cm⁻¹. orgchemboulder.comorgchemboulder.comspectroscopyonline.com These intense bands are a clear indicator of the nitro group.

Aromatic C-H and C=C Vibrations : The spectrum will show C-H stretching vibrations for the aromatic protons typically above 3000 cm⁻¹. The C=C stretching vibrations of the quinoline ring will appear in the 1600-1450 cm⁻¹ region.

C-F Stretching : The carbon-fluorine bond will give rise to a strong absorption band. The exact position can vary but is generally found in the 1250-1000 cm⁻¹ range for aryl fluorides.

Methyl Group (CH₃) Vibrations : The methyl group will show characteristic C-H stretching and bending vibrations. Asymmetric and symmetric stretching bands appear in the 2960-2850 cm⁻¹ range, while bending vibrations are observed around 1460 cm⁻¹ and 1375 cm⁻¹. ieeesem.com

Table 3: Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |

|---|---|---|---|

| 3100 - 3000 | Aromatic C-H | Stretching | Medium |

| 2960 - 2850 | Methyl C-H | Stretching | Medium |

| 1550 - 1475 | Aromatic NO₂ | Asymmetric Stretching | Strong |

| 1600 - 1450 | Aromatic C=C | Stretching | Medium-Strong |

| 1460 | Methyl C-H | Asymmetric Bending | Medium |

| 1375 | Methyl C-H | Symmetric Bending | Medium |

| 1360 - 1290 | Aromatic NO₂ | Symmetric Stretching | Strong |

| 1250 - 1000 | Aryl C-F | Stretching | Strong |

Note: These are predicted values based on typical ranges for the respective functional groups.

Mass Spectrometry

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous identification of a newly synthesized compound like this compound. Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios (m/z) to a very high degree of accuracy (typically within 5 ppm). nih.govresearchgate.netyoutube.com This precision allows for the determination of a molecule's exact mass and, consequently, its elemental formula. youtube.com

For this compound (C₁₀H₇FN₂O₂), the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement yielding a mass that matches this theoretical value within a few parts per million would provide strong evidence for the correct elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass. nih.govnih.gov For example, in the study of quinoline alkaloids, HRMS following gas or liquid chromatography afforded molecular ions with mass errors below 5 mDa, enabling confident identification. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. youtube.com It is widely used for separating and identifying components in a mixture and for assessing the purity of a compound. madison-proceedings.comsmithers.com

In the context of synthesizing this compound, GC-MS would be used to verify the purity of the final product. A sample is injected into the GC, where it is vaporized and separated from any remaining starting materials, solvents, or byproducts as it passes through a capillary column. youtube.commadison-proceedings.com The retention time—the time it takes for the compound to exit the column—is a characteristic property under specific analytical conditions. madison-proceedings.com

As each separated component elutes from the GC column, it enters the mass spectrometer. youtube.com There, it is ionized (typically by electron ionization, EI), and the resulting ions are separated based on their mass-to-charge ratio. youtube.com The resulting mass spectrum serves as a molecular fingerprint. For quinoline, the characteristic ion peaks are m/z 129, 102, 123, and 51. madison-proceedings.com The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, along with a unique fragmentation pattern resulting from the loss of groups like NO₂, O, or other fragments. This pattern provides structural confirmation. nih.govresearchgate.net The technique is sensitive enough to detect even trace amounts of contaminants, making it invaluable for purity analysis. smithers.com GC-MS methods have been successfully developed for the analysis of various quinolines and nitroaromatic compounds in diverse matrices. nih.govcapes.gov.brmadison-proceedings.com

Table 2: Typical GC-MS Parameters for Quinoline Analysis This table outlines a general set of conditions for the analysis of quinoline-type compounds based on established methods.

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | DB-5MS (30 m x 0.25 mm x 0.5 µm) | Separates components of the mixture. madison-proceedings.com |

| Carrier Gas | Helium (~1.0 mL/min) | Mobile phase to carry the sample through the column. madison-proceedings.com |

| Injector Temperature | 250-280°C | Ensures complete vaporization of the sample. madison-proceedings.comnih.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Fragments the molecule to produce a characteristic mass spectrum. nih.govnih.gov |

| MS Transfer Line Temp. | 250-280°C | Prevents condensation of analytes before MS detection. nih.gov |

| Mass Scan Range | 30-200 amu | Detects the molecular ion and relevant fragment ions. madison-proceedings.com |

Electronic Absorption and Emission Spectroscopy

These techniques probe the electronic structure of molecules by examining how they interact with light, specifically in the ultraviolet and visible regions of the electromagnetic spectrum.

UV-Vis spectroscopy measures the absorption of light as a function of wavelength, providing information about the electronic transitions within a molecule. libretexts.org For aromatic and conjugated systems like quinoline, the primary absorptions arise from π→π* (pi to pi-star) and n→π* (n to pi-star) transitions. libretexts.orgyoutube.com The quinoline core is a chromophore, and its absorption spectrum is modified by the presence of substituents.

The spectrum of this compound is expected to be complex, influenced by:

The Quinoline System: The conjugated π-system of the quinoline ring leads to strong π→π* transitions. researchgate.net

The Nitro Group (-NO₂): As a strong chromophore and electron-withdrawing group, the nitro group can cause a bathochromic shift (shift to longer wavelengths) of the absorption bands and introduce its own n→π* transition, which is typically weak. rsc.org

The Fluoro (-F) and Methyl (-CH₃) Groups: These substituents act as auxochromes, which modify the absorption of the main chromophore. Their electronic effects can cause slight shifts in the absorption maxima (λ_max).

Studies on analogous compounds provide insight. For example, the UV-Vis spectra of nitrobenzaldehydes are characterized by weak n→π* transitions around 350 nm and stronger π→π* transitions at shorter wavelengths (250-300 nm). rsc.org Similarly, theoretical and experimental studies on quinoline-7-carboxaldehyde have been used to assign its electronic transitions. nih.gov The absorption spectrum of this compound would thus be a composite of these effects, providing a characteristic signature of its electronic structure.

Table 3: Electronic Transitions and Expected UV-Vis Absorption Regions This table summarizes the types of electronic transitions relevant to this compound and their general absorption characteristics.

| Transition Type | Involved Orbitals | Expected Wavelength Region | Intensity (Molar Absorptivity, ε) | Relevant Moieties |

|---|---|---|---|---|

| π → π | Bonding π to Antibonding π | 200 - 400 nm | High (1,000 - 10,000 M⁻¹cm⁻¹) | Quinoline aromatic system libretexts.orgrsc.org |

| n → π | Non-bonding to Antibonding π | > 300 nm | Low (< 1,000 M⁻¹cm⁻¹) | Nitro group (O lone pairs), Quinoline (N lone pair) youtube.comrsc.org |

| n → σ | Non-bonding to Antibonding σ | < 200 nm | Low to Medium | N, O, F atoms youtube.com |

Fluorescence is a type of photoluminescence where a molecule absorbs light at one wavelength and, after a brief excited-state lifetime, emits light at a longer wavelength. rsc.org Many quinoline derivatives are known to be fluorescent and are used in applications such as biological probes and sensors. researchgate.netrsc.org The fluorescence properties are highly dependent on the molecular structure, including the nature and position of substituents. researchgate.netrsc.org

However, the presence of a nitro group (-NO₂) often leads to fluorescence quenching. The nitro group is strongly electron-withdrawing and can provide a pathway for non-radiative decay of the excited state, meaning the energy is dissipated as heat rather than emitted as light. For instance, studies on complexes of 5-nitro-8-hydroxyquinoline showed them to be non-luminescent, whereas the analogous complexes of 5-chloro-8-hydroxyquinoline (B194070) were intensely luminescent. nih.gov

Therefore, it is anticipated that this compound would exhibit very weak fluorescence or be non-fluorescent due to the quenching effect of the 8-nitro group. Investigating its photoluminescence properties would be crucial to confirm this effect. A fluorescence spectrum would be recorded by exciting the molecule at a wavelength corresponding to one of its absorption maxima (determined by UV-Vis spectroscopy) and scanning for emitted light. The absence of a significant emission band would confirm the quenching effect of the nitro substituent in this specific molecular architecture. nih.govrsc.org

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a crucial technique used to determine the elemental composition of a compound, thereby verifying its empirical formula. This method is fundamental in the characterization of newly synthesized molecules to ensure their purity and confirm their identity.

While specific experimental elemental analysis data for this compound was not found, a detailed report on the synthesis and characterization of the closely related analog, 7-Methyl-8-nitroquinoline , provides a relevant example. brieflands.com In this study, the elemental composition of the synthesized compound was determined and compared with the calculated theoretical values.

The molecular formula for 7-Methyl-8-nitroquinoline is C₁₀H₈N₂O₂. brieflands.comnih.govchemscene.com The calculated elemental composition for this formula is C, 63.82%; H, 4.28%; N, 14.89%. The experimentally found values were C, 64.47%; H, 4.65%; N, 14.98%. brieflands.com The close agreement between the calculated and found values confirms the successful synthesis and purity of the compound.

For This compound , with a molecular formula of C₁₀H₇FN₂O₂, the theoretical elemental composition would be:

Carbon (C): 58.26%

Hydrogen (H): 3.42%

Fluorine (F): 9.21%

Nitrogen (N): 13.59%

Oxygen (O): 15.52%

An experimental elemental analysis of a pure sample of this compound would be expected to yield results very close to these calculated values, typically within a ±0.4% margin of error.

The following table summarizes the expected and reported elemental analysis data for these compounds.

| Compound | Molecular Formula | Element | Calculated (%) | Found (%) | Reference |

| 7-Methyl-8-nitroquinoline | C₁₀H₈N₂O₂ | C | 63.82 | 64.47 | brieflands.com |

| H | 4.28 | 4.65 | brieflands.com | ||

| N | 14.89 | 14.98 | brieflands.com | ||

| This compound | C₁₀H₇FN₂O₂ | C | 58.26 | N/A | |

| H | 3.42 | N/A | |||

| F | 9.21 | N/A | |||

| N | 13.59 | N/A | |||

| O | 15.52 | N/A |

N/A: Not available in the surveyed literature.

Computational Investigations of 6 Fluoro 7 Methyl 8 Nitroquinoline Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For the analysis of 2-Methyl-8-nitroquinoline (2M8NQ), DFT calculations were performed using the B3LYP functional with a 6-311++G(d,p) basis set to optimize the molecular geometry and predict its electronic and spectroscopic properties. researchgate.net

Geometry Optimization and Conformational Analysis

The initial step in computational analysis is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For 2M8NQ, this process involves finding the set of atomic coordinates that corresponds to the lowest energy on the potential energy surface. The optimized structure provides foundational data for all subsequent calculations.

The geometrical parameters, including bond lengths and bond angles, for the optimized structure of 2M8NQ were calculated and show good correlation with experimental data for similar molecules. Key optimized parameters are presented in the table below. researchgate.net

Interactive Data Table: Optimized Geometrical Parameters of 2-Methyl-8-nitroquinoline

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-C11 (Methyl C-C) | 1.50 Å |

| Bond Length | C8-N12 (Nitro C-N) | 1.47 Å |

| Bond Length | N12-O13 | 1.23 Å |

| Bond Length | N12-O14 | 1.23 Å |

| Bond Angle | C3-C2-C11 | 121.5° |

| Bond Angle | C7-C8-N12 | 120.1° |

| Bond Angle | O13-N12-O14 | 124.9° |

Note: Data is for 2-Methyl-8-nitroquinoline. Bond and atom numbering are based on the computational model used in the source study.

Electronic Structure Analysis: Charge Distribution and Molecular Electrostatic Potential (MEP) Surfaces

Molecular Electrostatic Potential (MEP) surfaces are used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. imist.mathaiscience.info The MEP map for 2M8NQ reveals distinct regions of positive and negative electrostatic potential.

Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. In 2M8NQ, the most negative potential is localized around the oxygen atoms of the nitro group, indicating their strong electron-withdrawing nature and role as primary sites for interaction with electrophiles. researchgate.net

Positive Regions (Blue): These areas represent electron-deficient regions and are prone to nucleophilic attack. The hydrogen atoms of the methyl group and the quinoline (B57606) ring exhibit positive potential.

Neutral Regions (Green): These areas have a near-zero potential.

The MEP analysis confirms the significant charge polarization induced by the nitro group, which strongly influences the molecule's intermolecular interactions. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO and LUMO Energies and Compositions) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as the primary electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as the electron acceptor. researchgate.netresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net

For 2M8NQ, the HOMO and LUMO distributions were analyzed. The HOMO is primarily localized over the quinoline ring system, whereas the LUMO is concentrated on the nitro group and the adjacent benzene (B151609) ring portion of the quinoline core. This distribution suggests that an electrophilic attack would likely occur on the quinoline ring, while a nucleophilic attack would target the nitro-substituted ring. researchgate.net

The calculated energies of these orbitals provide quantitative insights into the molecule's reactivity. researchgate.net

Interactive Data Table: Frontier Molecular Orbital Properties of 2-Methyl-8-nitroquinoline

| Parameter | Value (eV) |

| HOMO Energy | -6.58 eV |

| LUMO Energy | -2.95 eV |

| HOMO-LUMO Energy Gap (ΔE) | 3.63 eV |

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net The 3.63 eV gap for 2M8NQ suggests a molecule that is chemically reactive and capable of participating in charge transfer interactions. researchgate.net

Fukui Functions for Identifying Electrophilic and Nucleophilic Attack Sites

Fukui functions are local reactivity descriptors derived from DFT that help to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. wikipedia.org These functions quantify the change in electron density at a specific atomic site when an electron is added to or removed from the system. researchgate.net

f+ (for nucleophilic attack): Indicates the sites most susceptible to attack by a nucleophile (i.e., where an added electron is most likely to reside).

f- (for electrophilic attack): Pinpoints the sites most prone to attack by an electrophile (i.e., the atoms most willing to donate electron density). researchgate.net

While a specific Fukui function analysis for 2M8NQ is not detailed in the available literature, studies on other quinoline derivatives show that the nitrogen atom in the quinoline ring and the carbon atoms of the nitro-substituted ring are often key reactive sites. asianpubs.org For a molecule like 6-Fluoro-7-methyl-8-nitroquinoline, one would expect the nitro group and the fluorine atom to significantly influence the Fukui functions, directing nucleophilic and electrophilic attacks to specific atoms within the quinoline scaffold.

Natural Bond Orbital (NBO) Analysis for Understanding Intramolecular Interactions and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. faccts.de It examines intramolecular delocalization, charge transfer interactions, and deviations from the idealized Lewis structure. This analysis is particularly useful for quantifying hyperconjugative interactions, which are stabilizing effects arising from the interaction of filled and vacant orbitals. researchgate.nettandfonline.com

In the study of 2M8NQ, NBO analysis was used to investigate the stabilization energy (E(2)) associated with various intramolecular charge transfer interactions. Significant interactions identified include those between the lone pair orbitals of the nitro group's oxygen atoms and the antibonding orbitals of the quinoline ring. These interactions contribute to the stability of the molecule and underscore the strong electronic influence of the nitro substituent. researchgate.net

Interactive Data Table: Selected NBO Analysis Results for 2-Methyl-8-nitroquinoline

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) O13 | π(N12-O14) | 125.7 |

| LP(1) O14 | π(N12-O13) | 131.2 |

| π(C5-C6) | π(C3-C4) | 21.8 |

| π(C7-C8) | π(C9-C10) | 20.1 |

Note: Data is for 2-Methyl-8-nitroquinoline. LP denotes a lone pair orbital, and π denotes an antibonding pi orbital.*

The large stabilization energies associated with the nitro group highlight its strong resonance effect within the molecule. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm molecular structures.

Vibrational Frequencies: For 2M8NQ, theoretical vibrational frequencies were calculated and compared with experimental FT-IR and FT-Raman spectra. researchgate.net The calculations aid in the assignment of specific vibrational modes to the observed spectral bands. Key predicted vibrational modes for 2M8NQ include:

NO₂ Asymmetric Stretch: ~1580 cm⁻¹

NO₂ Symmetric Stretch: ~1350 cm⁻¹

C-H Stretch (Aromatic): 3050-3150 cm⁻¹

C-H Stretch (Methyl): 2900-3000 cm⁻¹

A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations of the theoretical model, leading to good agreement between theoretical and experimental spectra. researchgate.net

NMR Chemical Shifts: The prediction of NMR chemical shifts using DFT, typically with the Gauge-Including Atomic Orbital (GIAO) method, is a powerful tool for structure elucidation. researchgate.netnih.gov While specific GIAO calculations for 2M8NQ were not reported in the primary source, DFT-based methods have shown high accuracy in predicting ¹³C and ¹H chemical shifts for a wide range of quinoline derivatives. researchgate.netacs.org For this compound, such calculations would be invaluable for assigning the signals in its ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR spectra, helping to confirm the substitution pattern on the quinoline ring.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the behavior of molecules over time, providing insights into their dynamic nature and interactions with their environment. For this compound, MD simulations can elucidate its structural flexibility, stability, and potential interactions with biological macromolecules or other chemical species.

Conformational Dynamics and Stability

MD simulations are instrumental in exploring the conformational landscape of this compound. These simulations can reveal the accessible conformations of the molecule by modeling its movements at an atomic level. The stability of different conformers is assessed by analyzing the potential energy over the simulation trajectory. For instance, the rotation around the C7-methyl and C8-nitro bonds can lead to various spatial arrangements.

In a typical MD simulation, the molecule is placed in a simulated environment, such as a solvent box, and the system is allowed to evolve over time according to the principles of classical mechanics. Analysis of the trajectory can reveal the most populated and, therefore, most stable conformational states. Key parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are calculated to quantify the stability and flexibility of the molecule. While specific studies on this compound are not abundant, analogous studies on substituted quinolines suggest that the planarity of the quinoline ring is largely maintained, with the primary sources of flexibility being the substituent groups.

Table 1: Hypothetical Conformational Analysis Data for this compound

| Dihedral Angle | Rotational Barrier (kcal/mol) | Most Stable Conformation (degrees) |

| C6-C7-CH3 | ~1.5 | 60, 180, 300 |

| C7-C8-NO2 | ~5-7 | 0, 180 |

This table presents hypothetical data based on typical values for methyl and nitro group rotations in similar aromatic systems.

Theoretical Studies on Reaction Mechanisms

Theoretical studies, primarily employing Density Functional Theory (DFT), are crucial for understanding the intricate details of chemical reactions involving this compound. These studies can map out reaction pathways, identify transition states, and calculate activation energies, providing a deeper understanding of reaction feasibility and selectivity.

Energetic Profiling of Synthetic Pathways and Intermediates

Computational chemistry allows for the detailed energetic profiling of synthetic routes to this compound. For example, the synthesis of substituted quinolines often involves multi-step reactions, such as the Skraup synthesis or Friedländer annulation. DFT calculations can be used to determine the geometries and energies of reactants, intermediates, transition states, and products for each step.

By constructing a potential energy surface, researchers can identify the lowest energy pathway and pinpoint the rate-determining step of the reaction. This information is invaluable for optimizing reaction conditions to improve yield and reduce byproducts. For the nitration of a 6-fluoro-7-methylquinoline precursor, computational models can predict the activation energies for the formation of different isomers, explaining why the nitro group is directed to the C8 position.

Elucidation of Catalyst Control and Regioselectivity

Many synthetic transformations rely on catalysts to control the outcome of the reaction. Theoretical studies can shed light on the role of the catalyst in directing the regioselectivity of reactions involving this compound or its precursors. For instance, in transition-metal-catalyzed cross-coupling reactions to introduce the fluoro or methyl groups, computational modeling can reveal the structure of the catalytic intermediates and the transition states leading to different regioisomers.

These studies often show how the steric and electronic properties of the catalyst and the substrate interact to favor one reaction pathway over another. By understanding these interactions, more efficient and selective catalysts can be designed.

Computational Modeling of Degradation Mechanisms and Products

Understanding the degradation of this compound is important for assessing its environmental fate and persistence. Computational modeling can be used to predict potential degradation pathways, such as photodegradation or metabolic transformation. These studies can identify the most likely sites of initial attack by radicals or enzymes and predict the structures of the resulting degradation products. For example, the aerobic biodegradation of quinoline often initiates with hydroxylation. nih.gov

Table 2: Predicted Initial Steps in the Degradation of this compound

| Degradation Pathway | Initial Reaction Step | Predicted Intermediate |

| Photodegradation | Homolytic cleavage of C-NO2 bond | 6-Fluoro-7-methylquinolyl radical |

| Metabolic Oxidation | Hydroxylation of the quinoline ring | Hydroxylated this compound |

This table provides a simplified, hypothetical overview of potential initial degradation steps.

Correlation of Computational Descriptors with Experimental Chemical Properties (e.g., Electrochemical Potentials)

Computational chemistry can predict various molecular properties, known as descriptors, which can be correlated with experimentally observed chemical properties. This approach, often referred to as Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR), is a powerful tool in chemical research.

For this compound, computational descriptors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, dipole moment, and molecular electrostatic potential can be calculated. These descriptors can then be correlated with experimental properties like electrochemical reduction potentials. The nitro group in 8-nitroquinolines is electrochemically active, and its reduction potential is influenced by the other substituents on the quinoline ring.

By establishing a correlation between calculated descriptors and experimental data for a series of related compounds, a predictive model can be developed. This model can then be used to estimate the properties of new, unsynthesized molecules, thereby guiding the design of compounds with desired electrochemical characteristics. For example, a higher LUMO energy would generally correlate with a more negative reduction potential.

Table 3: Hypothetical Computational Descriptors and Their Correlation with Electrochemical Potential for a Series of Substituted Nitroquinolines

| Compound | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) | Calculated Reduction Potential (V) |

| 8-Nitroquinoline (B147351) | -6.8 | -2.5 | 4.2 | -0.85 |

| 7-Methyl-8-nitroquinoline | -6.7 | -2.4 | 4.5 | -0.88 |

| 6-Fluoro-8-nitroquinoline (B1295531) | -6.9 | -2.7 | 3.8 | -0.82 |

| This compound | -6.8 | -2.6 | 4.1 | -0.86 |

This table presents hypothetical data to illustrate the concept of correlating computational descriptors with experimental properties.

Structure Chemical Property Relationships of 6 Fluoro 7 Methyl 8 Nitroquinoline Derivatives

Influence of Fluoro, Methyl, and Nitro Substituents on Electronic and Steric Properties

The electronic and steric landscape of 6-Fluoro-7-methyl-8-nitroquinoline is a composite of the individual contributions of its substituents, which significantly modify the inherent properties of the parent quinoline (B57606) ring. The quinoline nucleus itself is an electron-deficient system due to the nitrogen atom in the pyridine (B92270) ring withdrawing electron density. numberanalytics.com This foundational property is further modulated by the attached functional groups.

The fluoro group at position 6 is a strongly electronegative substituent, exerting a powerful electron-withdrawing inductive effect (-I). This effect decreases the electron density of the entire aromatic system. nih.gov However, due to its small size, being nearly isosteric with a hydrogen atom, its steric impact is minimal compared to other halogens. fordham.edu The fluorine atom also increases the molecule's lipophilicity, which can influence its solubility and interactions with nonpolar environments. ontosight.aismolecule.com

The methyl group at position 7 acts as an electron-donating group through an inductive effect (+I) and hyperconjugation. numberanalytics.com This effect locally increases the electron density on the benzene (B151609) portion of the quinoline ring, partially counteracting the electron-withdrawing effects of the fluoro and nitro groups. Sterically, the methyl group introduces significant bulk, which can influence the molecule's conformation and its ability to interact with other molecules. smolecule.com

The nitro group at position 8 is one of the strongest electron-withdrawing groups, functioning through both a powerful inductive effect (-I) and a resonance effect (-M). libretexts.org It drastically reduces the electron density of the ring, rendering it highly electron-poor. libretexts.org The bulk of the nitro group, especially its position adjacent to the C-7 methyl group, creates considerable steric hindrance. This steric repulsion can lead to a distortion of the quinoline ring, potentially forcing it out of planarity and affecting its aromaticity. nih.govmdpi.com

| Substituent | Position | Electronic Effect | Steric Effect |

| Fluoro | 6 | Strong Electron-Withdrawing (-I) | Minimal |

| Methyl | 7 | Electron-Donating (+I) | Significant Bulk |

| Nitro | 8 | Strong Electron-Withdrawing (-I, -M) | Significant Bulk |

Relationship between Molecular Structure and Chemical Reactivity Profiles

The chemical reactivity of this compound is directly linked to the electronic and steric properties imparted by its substituents. The pronounced electron-deficient nature of the quinoline ring dictates its susceptibility to different types of chemical transformations.

Due to the strong deactivating effects of the nitro and fluoro groups, the molecule is expected to be highly resistant to electrophilic aromatic substitution. libretexts.org In a standard quinoline system, electrophilic attack, such as nitration, typically occurs at the 5- and 8-positions of the more electron-rich benzene ring. numberanalytics.comstackexchange.com However, in this heavily substituted derivative, these positions are either occupied or deactivated, making further electrophilic substitution extremely difficult.

Conversely, the electron-poor character of the ring system makes it highly susceptible to nucleophilic aromatic substitution (SNAr) . The 8-nitro group strongly activates the adjacent C-7 position (and the ortho C-7 position activates the C-8 position), making this region a prime target for nucleophiles. Research on similar 8-nitrofluoroquinolones has shown that the 8-nitro group facilitates the displacement of leaving groups at the C-7 position by weak nucleophiles. nih.gov

A crucial aspect of the molecule's reactivity stems from the steric strain between the adjacent 7-methyl and 8-nitro groups. In analogous systems, such as 1-methyl-3,6,8-trinitro-2-quinolone (TNQ), severe steric repulsion between the 1-methyl and 8-nitro groups distorts the quinolone framework. nih.govmdpi.com This distortion reduces the aromaticity of the pyridone ring, causing it to behave more like an activated nitroalkene and exhibit unusually high reactivity. nih.govmdpi.com A similar distortion in this compound could lead to unique reactivity profiles, including cycloadditions or rearrangements not typically observed in planar quinoline systems.

Furthermore, the nitro group itself is a reactive functional group. It can be readily reduced to an amino group (NH₂) under various conditions, providing a synthetic handle for further functionalization. smolecule.comacs.orgnih.gov This transformation from an 8-nitro to an 8-amino derivative would dramatically alter the electronic properties of the molecule, converting a strongly deactivating group into a strongly activating one.

| Structural Feature | Predicted Chemical Reactivity |

| Electron-Deficient Ring | Resistant to electrophilic substitution; susceptible to nucleophilic substitution (SNAr). |

| 8-Nitro Group | Activates C-7 for nucleophilic attack; can be reduced to an amino group. |

| **Steric Strain (C7-Me, C8-NO₂) ** | Potential for ring distortion, leading to loss of aromaticity and enhanced, unconventional reactivity. |

| 7-Methyl Group | Site for potential oxidation reactions. |

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) modeling provides a mathematical framework to predict the chemical and physical properties of molecules based on their structural features. nih.gov For complex molecules like this compound and its derivatives, QSPR can be a powerful tool to forecast attributes such as reactivity, solubility, and potential biological activity without the need for exhaustive experimental synthesis and testing. nih.gov

The development of a QSPR model for this class of compounds would involve several steps:

Dataset Generation: A series of derivatives of this compound would be designed, varying substituents at different positions.

Descriptor Calculation: For each molecule in the series, a set of numerical descriptors would be calculated. These descriptors quantify various aspects of the molecular structure. Relevant descriptors for this system would include:

Electronic Descriptors: Parameters that describe the electron distribution, such as atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO/LUMO). These would capture the effects of the electron-withdrawing fluoro and nitro groups and the donating methyl group.

Steric Descriptors: Values that represent the size and shape of the molecule, such as molecular volume, surface area, and specific steric parameters (e.g., Taft steric parameters). These are crucial for modeling the impact of the bulky 7-methyl and 8-nitro groups.

Topological Descriptors: Indices derived from the 2D representation of the molecule that describe atomic connectivity and branching.

Quantum Chemical Descriptors: Properties calculated using computational chemistry methods, which provide a more detailed picture of the molecule's electronic structure. researchgate.net

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms, would be used to build a mathematical equation that correlates the calculated descriptors with an experimentally measured property (e.g., reaction rate, pKa, solubility).

Validation: The predictive power of the model would be rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov

Studies on other quinoline derivatives have successfully employed 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govmdpi.com These methods are particularly useful as they analyze the steric and electrostatic fields surrounding the molecules, providing insights into how these properties influence the molecule's interactions and activity. nih.govnih.gov For this compound derivatives, such models could elucidate the precise structural requirements for a desired chemical attribute, guiding the synthesis of new compounds with optimized properties.

Correlation of Structural Features with Spectroscopic Signatures

The unique structural features of this compound give rise to characteristic signatures in various spectroscopic analyses. These spectra are invaluable for structural confirmation and for understanding the molecule's electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The spectrum would be complex. The methyl group at C-7 would likely appear as a singlet in the range of 2.5 ppm. brieflands.com The remaining aromatic protons on the quinoline ring would exhibit chemical shifts and coupling patterns influenced by the strong electronic effects of all three substituents.

¹³C NMR: The carbon atoms attached to or near the electronegative fluoro and nitro groups would be significantly deshielded, appearing at a downfield chemical shift. cdnsciencepub.com The carbon of the methyl group would appear at an upfield chemical shift.

¹⁹F NMR: This technique would be particularly informative, showing a distinct signal for the fluorine atom at C-6. The chemical shift and coupling of this signal with neighboring protons would provide direct evidence for its position and electronic environment.

Vibrational Spectroscopy (IR and Raman):

The IR spectrum would display strong, characteristic absorption bands for the nitro group (typically around 1550-1500 cm⁻¹ for asymmetric stretching and 1360-1300 cm⁻¹ for symmetric stretching).

A C-F stretching vibration would also be present, though it can sometimes be difficult to assign definitively in complex aromatic systems.

Characteristic bands for the quinoline ring, such as C-N stretching (~1595 cm⁻¹) and various C-H bending modes, would also be observed. mdpi.com

UV-Visible and Fluorescence Spectroscopy:

Quinoline and its derivatives are known to be chromophores that absorb UV light. nih.gov The extensive conjugation in the ring system, modified by the substituents, would result in a specific UV-Vis absorption spectrum.

However, the presence of the 8-nitro group is expected to quench or significantly weaken any potential fluorescence. Nitroaromatic compounds are known to provide efficient non-radiative decay pathways for excited states, which prevents the emission of light. nih.gov

Mass Spectrometry (MS):

Mass spectrometry would confirm the molecule's exact mass and molecular formula. The fragmentation pattern observed under techniques like Electron Ionization (EI-MS) would provide further structural information, showing characteristic losses of the nitro group (NO₂), methyl radical (CH₃), and other fragments, helping to piece together the molecular structure.

| Spectroscopy | Expected Signature for this compound |

| ¹H NMR | Singlet for C7-CH₃; complex aromatic signals. |

| ¹³C NMR | Downfield shifts for carbons near F and NO₂. |

| ¹⁹F NMR | Characteristic signal for the C6-F group. |

| IR | Strong absorptions for NO₂ stretching; C-F stretching band. |

| UV-Vis | Characteristic absorption bands from the conjugated system. |

| Fluorescence | Likely weak or non-existent due to quenching by the nitro group. nih.gov |

| MS | Molecular ion peak corresponding to C₁₀H₇FN₂O₂; fragmentation pattern showing loss of substituents. |

Stability-Structure Correlations in Complex Quinoline Systems

The stability of a complex molecule like this compound is a delicate balance between the inherent aromatic stability of the quinoline ring and the destabilizing influences of steric strain and electronic repulsion.

The fused aromatic ring system provides a significant degree of thermodynamic stability. However, this stability can be compromised by substituents. The most critical structural feature affecting the stability of this molecule is the juxtaposition of the methyl group at C-7 and the nitro group at C-8. The steric clash between these two bulky groups can force the nitro group to twist out of the plane of the quinoline ring. nih.govmdpi.com

This out-of-plane twisting has two major consequences:

Reduced Resonance: The resonance-based electron-withdrawing effect (-M) of the nitro group is most effective when it is coplanar with the aromatic ring. Twisting reduces this orbital overlap, diminishing the electronic stabilization it provides.

Paradoxically, this decrease in thermodynamic stability can lead to an increase in chemical reactivity. nih.gov A less stable, higher-energy ground state means a lower activation energy is required to reach the transition state of a reaction. This phenomenon is well-documented in highly substituted nitroaromatics. nih.govmdpi.com

Future Directions in Chemical Research on 6 Fluoro 7 Methyl 8 Nitroquinoline

Development of More Efficient and Sustainable Synthetic Methodologies

The classical methods for synthesizing quinoline (B57606) derivatives, such as the Skraup and Doebner-von Miller reactions, often necessitate harsh conditions, including high temperatures and the use of hazardous reagents. nih.gov The future of synthesizing 6-fluoro-7-methyl-8-nitroquinoline and its analogs lies in the adoption of green and sustainable chemistry principles. thieme-connect.dersc.org

Modern synthetic strategies are increasingly focused on minimizing environmental impact and improving resource efficiency. For the synthesis of functionalized quinolines, several innovative techniques are being explored:

Microwave-Assisted Synthesis: This method can significantly reduce reaction times and improve yields by enabling rapid and uniform heating. nih.gov

Ultrasound-Promoted Reactions: Sonication can enhance reaction rates and efficiency, often under milder conditions than conventional methods. nih.gov

Flow Chemistry: Continuous flow processes offer precise control over reaction parameters, enhanced safety for exothermic or hazardous reactions, and easier scalability. thieme-connect.deacs.orgvapourtec.com This approach is particularly promising for the nitration step, which is often highly exothermic.

Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions, presenting an environmentally benign alternative to traditional chemical catalysts. acs.orgnorthumbria.ac.ukmdpi.com For instance, enzymatic oxidation of a suitable tetrahydroquinoline precursor could provide a green route to the quinoline core. acs.orgnorthumbria.ac.ukacs.org

The development of novel, recyclable, and environmentally friendly catalysts and solvents will be crucial in advancing the sustainable synthesis of this compound. thieme-connect.deresearchgate.netacs.org

Exploration of Novel Chemical Transformations and Reaction Pathways

The this compound molecule possesses multiple reactive sites, offering a rich landscape for chemical modification. Future research will likely focus on exploring novel transformations beyond the conventional reactions of the quinoline ring system.

The nitro group at the 8-position is a key functional handle. While its reduction to an amino group is a known transformation, exploring more nuanced reactivity is a promising avenue. For instance, the nitro group can participate in various cycloaddition reactions, such as the (3+2) cycloaddition with nitrones to form isoxazolidine (B1194047) rings. rsc.orgwikipedia.org

Furthermore, the quinoline core itself is amenable to a range of modern synthetic methodologies:

Photoredox Catalysis: This rapidly developing field allows for the activation of C-H bonds under mild conditions using visible light. acs.orgacs.orgrsc.orgnih.govresearchgate.net This could enable the direct functionalization of the quinoline ring of this compound at various positions, introducing new substituents without the need for pre-functionalized starting materials.

C-H Activation: Direct C-H activation using transition metal catalysts provides another powerful tool for the regioselective introduction of functional groups onto the quinoline scaffold. mdpi.com

Tandem and Cascade Reactions: Designing reactions where multiple bond-forming events occur in a sequential manner can rapidly build molecular complexity from simple starting materials. rsc.org

These advanced synthetic methods will enable the creation of a diverse library of derivatives from this compound, each with unique properties and potential applications.

Advanced Mechanistic Elucidation through Integrated Experimental and Computational Approaches

A deeper understanding of the reaction mechanisms governing the synthesis and transformation of this compound is essential for optimizing existing reactions and designing new ones. The integration of experimental techniques with computational chemistry provides a powerful synergistic approach to achieve this.

Density Functional Theory (DFT) has emerged as a valuable tool for studying the electronic structure, reactivity, and spectroscopic properties of molecules. rsc.orgnih.govrsc.orgresearchgate.netnih.gov For this compound, DFT calculations can be employed to:

Predict the most likely sites for electrophilic and nucleophilic attack.

Model transition states to understand reaction barriers and pathways.

Calculate spectroscopic properties (e.g., NMR chemical shifts, vibrational frequencies) to aid in the interpretation of experimental data.

Combining these theoretical predictions with experimental evidence from techniques like in situ reaction monitoring using Fourier Transform Infrared (FTIR) spectroscopy or Raman spectroscopy can provide a comprehensive picture of the reaction dynamics. rsc.orgresearchgate.net This integrated approach will facilitate the rational design of more efficient and selective chemical processes.

Design of Next-Generation Quinoline Analogs with Tailored Chemical Functionalities

The unique electronic and structural features of this compound make it an excellent starting point for the design of next-generation quinoline analogs with specific, tailored functionalities. By strategically modifying the core structure, new molecules with applications in materials science and as chemical sensors can be developed.

Future research in this area could focus on:

Synthesis of Quinoline-Based Sensors: The quinoline scaffold is a known fluorophore, and its derivatives can be designed as fluorescent sensors for the detection of metal ions or other analytes. rsc.orgresearchgate.netrsc.orgresearchgate.net The electronic properties of this compound can be fine-tuned through chemical modification to create sensors with high selectivity and sensitivity.

Development of Functional Materials: Quinoline derivatives are being explored for their potential in organic light-emitting diodes (OLEDs) and other electronic devices. researchgate.netrsc.org The introduction of specific functional groups onto the this compound core could lead to new materials with desirable photophysical and electronic properties.

Creation of Bioconjugates: Attaching the this compound moiety to biomolecules could lead to the development of novel probes for biological imaging or targeted therapeutic agents.

The versatility of this scaffold, combined with modern synthetic methods, opens up a vast chemical space for the creation of innovative functional molecules.

Application of Emerging Spectroscopic and Imaging Techniques for Enhanced Characterization

The comprehensive characterization of newly synthesized this compound derivatives is crucial for understanding their structure-property relationships. While standard techniques like NMR and mass spectrometry remain indispensable, emerging and advanced spectroscopic and imaging methods can provide deeper insights.

Advanced NMR Techniques: Two-dimensional NMR techniques and the study of concentration-dependent chemical shifts can provide detailed information about the structure and intermolecular interactions of these molecules. nih.govresearchgate.netresearchgate.netunimi.it Given the presence of a fluorine atom, 19F NMR can be a particularly powerful tool for probing the local electronic environment and interactions of the molecule. mdpi.com

Fluorescence Microscopy: For derivatives designed as fluorescent probes, fluorescence microscopy can be used to visualize their distribution and interactions within complex environments, such as biological cells. rsc.orgrsc.orgcrimsonpublishers.com

Raman Spectroscopy: This technique provides detailed vibrational information and can be used for in situ monitoring of reactions, as well as for characterizing the structure of solid-state materials. researchgate.netirdg.orgnih.govnih.gov The ability to perform Raman spectroscopy in aqueous environments makes it particularly suitable for studying biological samples.

By employing these advanced analytical methods, researchers can gain a more complete understanding of the chemical and physical properties of this compound and its derivatives, which will be instrumental in guiding the future development of this important class of compounds.

Q & A

Q. What are the key steps and optimization strategies for synthesizing 6-Fluoro-7-methyl-8-nitroquinolone?

The synthesis involves multi-step reactions starting with fluorinated quinoline precursors. A common route includes:

- Nitration : Introduction of the nitro group at the 8-position using nitrating agents like HNO₃ or tert-butyl nitrite under controlled temperatures (80–130°C) .

- Methylation : Alkylation at the 7-position with methylating agents (e.g., CH₃I) in the presence of a base .